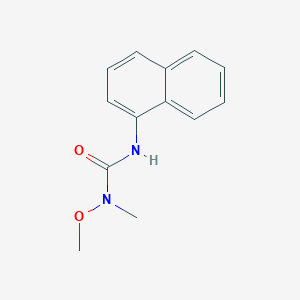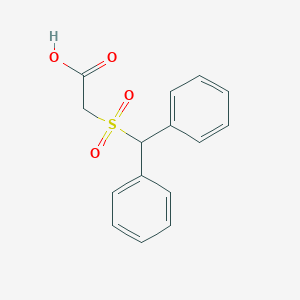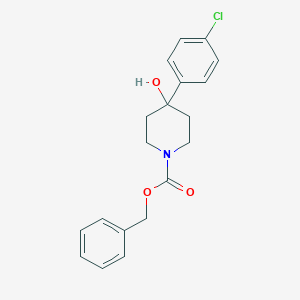
5-Brom-2',3',5'-tri-O-acetyluridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Bromo-2',3',5'-tri-O-acetyluridine and similar brominated pyridines often involves halogenation and acetylation steps. For example, 2-acetyl-5-bromopyridine, a related compound, can be synthesized from 2,5-dibromopyridine through a series of metal-catalyzed reactions and then used in further synthetic pathways (Huo, Arulsamy, & Hoberg, 2011). Such synthetic routes typically involve the selective introduction of bromo and acetyl groups to the parent nucleoside or pyridine ring, utilizing various chemical reactions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2',3',5'-tri-O-acetyluridine, similar to other brominated nucleosides, is characterized by the presence of bromine and acetyl substituents, which influence the molecule's conformation and reactivity. X-ray diffraction methods have been employed to study the structural effects of bromine and acetyl substitutions on nucleosides, revealing how these modifications impact molecular conformation and interactions (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).
Chemical Reactions and Properties
Brominated nucleosides like 5-Bromo-2',3',5'-tri-O-acetyluridine participate in various chemical reactions, including nucleophilic substitution, due to the presence of the bromo group. The reactivity of bromine atoms in such compounds has been explored through the preparation of derivatives via nucleophilic substitution reactions (Hertog, Falter, & Van D. Linde, 1948).
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
“5-Brom-2',3',5'-tri-O-acetyluridin” ist ein Spezialprodukt, das in der Proteomik-Forschung verwendet wird . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Protein-Interaktionen, Modifikationen und Lokalisierungen zu untersuchen.
Antitumor-Aktivität
Diese Verbindung ist ein Purin-Nukleosid-Analogon, das eine breite Antitumor-Aktivität aufweist, die auf indolente lymphatische Malignome abzielt . Es könnte in der Forschung im Zusammenhang mit der Krebsbehandlung verwendet werden, insbesondere bei lymphatischen Malignomen.
Hemmung der DNA-Synthese
Einer der Antikrebsmechanismen von “this compound” ist die Hemmung der DNA-Synthese . Diese Eigenschaft macht sie nützlich bei der Untersuchung des Prozesses der DNA-Replikation und deren Regulation.
Induktion von Apoptose
“this compound” kann Apoptose induzieren, einen Prozess des programmierten Zelltods . Dies kann besonders nützlich sein, um die Mechanismen von Zelltod und Überleben zu untersuchen.
Organische Synthese
“this compound” ist eine Verbindung, die in der organischen Synthese nützlich ist . Es könnte als Baustein oder Reagenz bei der Synthese anderer komplexer organischer Verbindungen verwendet werden.
Molekular geprägte Polymere (MIPs)
“this compound” kann als "Dummy"-Vorlage bei der Synthese und Bewertung von molekular geprägten Polymeren (MIPs) zur selektiven Erkennung von Uridin-Nukleosiden verwendet werden . Diese Anwendung ist besonders relevant im Bereich der Biochemie und Materialwissenschaften.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is indolent lymphoid malignancies . These are a group of slow-growing lymphomas, a type of cancer that originates in the cells of the immune system .
Mode of Action
5-Bromo-2’,3’,5’-tri-O-acetyluridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means it interferes with the replication of cancer cells and triggers their programmed cell death .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it prevents the cancer cells from replicating. By inducing apoptosis, it triggers the self-destruction of these cells .
Result of Action
The result of the action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is the inhibition of the growth of indolent lymphoid malignancies . This is achieved through the disruption of DNA synthesis and the induction of apoptosis in the cancer cells .
Safety and Hazards
For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
Biochemische Analyse
Biochemical Properties
5-Bromo-2’,3’,5’-tri-O-acetyluridine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
5-Bromo-2’,3’,5’-tri-O-acetyluridine has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting DNA synthesis and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine involves its binding interactions with biomolecules, inhibition of enzymes involved in DNA synthesis, and changes in gene expression that lead to apoptosis .
Eigenschaften
IUPAC Name |
[3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWGEZUVGHETAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400903 | |
| Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105659-32-3 | |
| Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




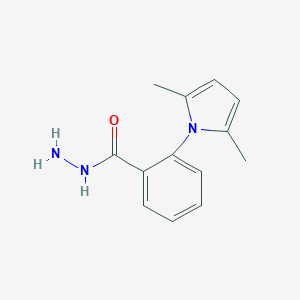
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)




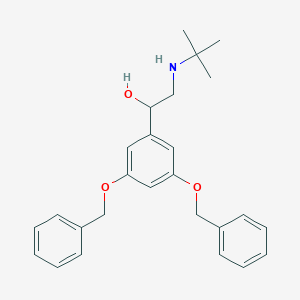
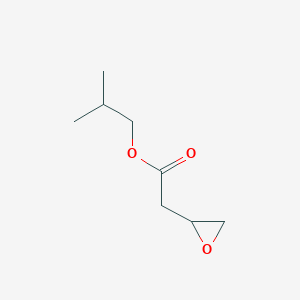

![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
